molecular formula C20H19N5O3 B2536391 2-(1,2-benzoxazol-3-yl)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide CAS No. 2034317-17-2

2-(1,2-benzoxazol-3-yl)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide

Cat. No.: B2536391
CAS No.: 2034317-17-2
M. Wt: 377.404
InChI Key: BXEHEJMZNDNPIN-HDJSIYSDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,2-benzoxazol-3-yl)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide is a complex organic compound that features a benzoxazole ring, a pyrazine ring, and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-benzoxazol-3-yl)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide typically involves multiple steps:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Formation of Pyrazine Ring: The pyrazine ring is often synthesized via the condensation of 1,2-diketones with diamines.

    Coupling Reactions: The benzoxazole and pyrazine rings are then coupled with a cyclohexyl group through nucleophilic substitution or other coupling reactions.

    Final Assembly: The final step involves the acylation of the coupled intermediate with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole and pyrazine rings.

    Reduction: Reduction reactions can occur at the carbonyl group of the acetamide.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzoxazole and pyrazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) and electrophiles like alkyl halides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(1,2-benzoxazol-3-yl)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.

    Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials, such as polymers and nanomaterials.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 2-(1,2-benzoxazol-3-yl)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide involves its interaction with specific molecular targets and pathways. The benzoxazole and pyrazine rings can interact with enzymes and receptors, potentially inhibiting or activating biological processes. The cyclohexyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(1,2-benzoxazol-3-yl)acetamide: Lacks the pyrazine and cyclohexyl groups, making it less complex.

    N-(4-cyanopyrazin-2-yl)acetamide: Lacks the benzoxazole and cyclohexyl groups.

    Cyclohexylacetamide: Lacks the benzoxazole and pyrazine rings.

Uniqueness

2-(1,2-benzoxazol-3-yl)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide is unique due to its combination of three distinct structural motifs: the benzoxazole ring, the pyrazine ring, and the cyclohexyl group. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3/c21-12-17-20(23-10-9-22-17)27-14-7-5-13(6-8-14)24-19(26)11-16-15-3-1-2-4-18(15)28-25-16/h1-4,9-10,13-14H,5-8,11H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXEHEJMZNDNPIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)CC2=NOC3=CC=CC=C32)OC4=NC=CN=C4C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.